

Quantitative Data Summary: CEP-28122 Baseline Parameters

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1574295

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Before initiating your in vivo studies, it is critical to understand the quantitative boundaries of CEP-28122. The table below summarizes the validated pharmacological and dosing parameters required for successful experimental design.

Parameter	Value / Description	Causality & Context
Target Kinase (Primary)	ALK (IC50: 1.9 ± 0.5 nM)[1]	Highly selective inhibition of recombinant ALK kinase activity prevents off-target toxicity[1].
Secondary Target	Flt4 (IC50: 46 ± 10 nM)[2]	Minor cross-reactivity; rarely manifests phenotypically at standard ALK-targeting doses[2].
In Vivo Dosing Range	3 mg/kg to 100 mg/kg[1]	Dose-dependent response; lower doses inhibit transiently, higher doses drive tumor regression[1].
Administration Route	Oral Gavage (PO)[1]	Excellent oral bioavailability allows for systemic distribution to subcutaneous xenografts[1].
Target Inhibition (PD)	>90% inhibition for >12 hours[3]	Achieved at 30 mg/kg; critical threshold for sustained apoptosis in ALK-positive tumors[3].
Standard Vehicle	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4]	Ensures complete solubilization of the hydrophobic mesylate salt form[4].

Workflow Visualization: Formulation to Efficacy



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Fig 1: Step-by-step in vivo formulation and dosing workflow for CEP-28122.

FAQ & Troubleshooting Guide

Q1: How do I formulate CEP-28122 for oral gavage to ensure optimal bioavailability and avoid precipitation?

Causality & Context: CEP-28122 is highly hydrophobic. While utilizing the mesylate salt form improves aqueous solubility compared to the free base[2], improper sequential addition of excipients will cause micro-precipitates. This leads to erratic gastrointestinal absorption and high intra-group PK variability.

Self-Validating Protocol: CEP-28122 Formulation (e.g., 2 mg/mL Working Solution)

- Solubilization: Weigh the required amount of **CEP-28122 mesylate salt**. Add 10% (v/v) DMSO. Vortex and sonicate until the solution is completely clear.
 - Validation Check: Hold the tube against a light source; no particulates or cloudiness should be visible.
- Surfactant & Co-solvent Addition: Add 40% (v/v) PEG300 and mix thoroughly. Next, add 5% (v/v) Tween 80 and vortex vigorously.
 - Causality: PEG300 acts as a co-solvent, while Tween 80 coats the hydrophobic molecules, preventing drug precipitation upon introduction to the aqueous phase[4].
- Aqueous Phase: Slowly add 45% (v/v) Saline (or PBS/ddH₂O) dropwise while continuously vortexing to prevent localized crashing out of the compound[4].
- Administration: Administer via oral gavage (PO) immediately. Do not store the final aqueous mixture for more than 24 hours to ensure compound stability.

Q2: We are administering 10 mg/kg orally but are not observing sustained tumor regression in our Sup-M2 xenograft model. What is the optimal dosing schedule?

Causality & Context: Tumor regression requires sustained, continuous inhibition of ALK signaling. While a single 10 mg/kg dose achieves near-complete inhibition of NPM-ALK

phosphorylation for up to 6 hours, the inhibition drops significantly by 12 hours[1]. Intermittent target inhibition allows tumor cells to recover, re-activate survival pathways, and proliferate.

Solution: To achieve tumor stasis or complete regression, the dosage must be increased and administered twice daily (BID).

- Optimal Efficacy Dose: 30 mg/kg to 55 mg/kg BID[1].
- At 30 mg/kg BID, complete or near-complete tumor regression is consistently observed in ALK-positive ALCL, NSCLC (e.g., NCI-H2228), and neuroblastoma xenografts[3].
- Expert Insight: Always align your dosing interval with the pharmacodynamic (PD) half-life of target inhibition, not just the plasma PK half-life.

Q3: How do I accurately measure target engagement (PD) ex vivo to validate my chosen dosage?

Causality & Context: Validating that CEP-28122 reaches the tumor microenvironment and effectively inhibits ALK is critical. You must measure the phosphorylation status of ALK (e.g., Y664 on NPM-ALK) and its downstream effectors[5].

Self-Validating Protocol: Ex Vivo PD Analysis

- Tumor Harvest: Euthanize mice at specific time points post-dose (e.g., 2h, 6h, 12h). Immediately excise the tumor and snap-freeze it in liquid nitrogen.
 - Causality: Endogenous phosphatases act rapidly post-mortem; snap-freezing preserves the exact in vivo phosphorylation state.
- Lysis: Homogenize the tumor tissue in RIPA buffer heavily supplemented with fresh protease and phosphatase inhibitor cocktails.
- Immunoblotting: Run lysates on SDS-PAGE. Probe for phospho-ALK (Y664), total ALK, phospho-STAT3, phospho-AKT, and phospho-ERK1/2.
- Validation: A successful 30 mg/kg dose should demonstrate >90% reduction in phospho-ALK at 12 hours post-dose compared to vehicle-treated controls[3].

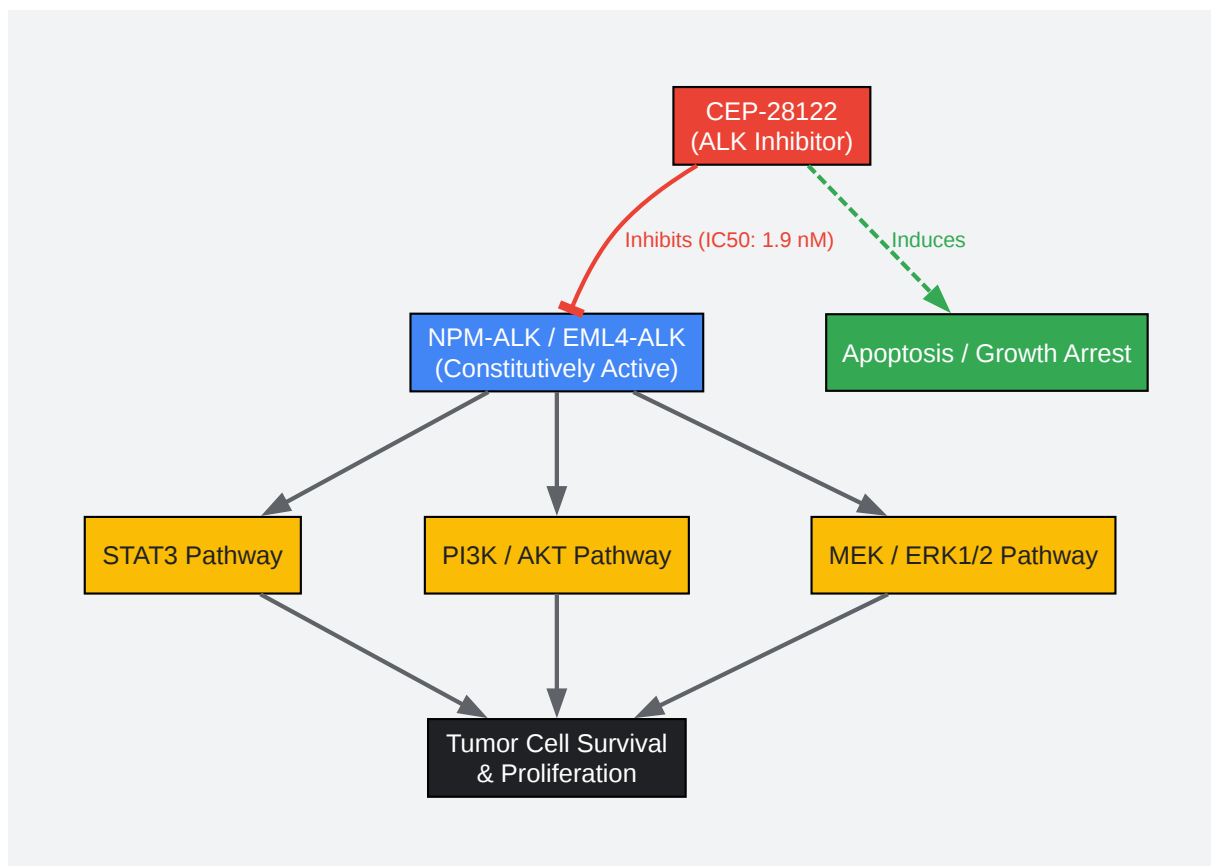
Q4: My ALK-negative control xenograft (e.g., HCT-116 or NB-1691) is showing slight growth inhibition. Is CEP-28122 causing off-target toxicity?

Causality & Context: CEP-28122 is highly selective for ALK and has demonstrated marginal to no antitumor activity against ALK-negative human tumor xenografts (like HCT-116 or NB-1691) under standard dosing regimens (30-55 mg/kg)[1][3]. If you observe growth inhibition in these controls, it is likely an artifact of the experimental setup rather than off-target drug activity.

Troubleshooting Steps:

- **Verify Formulation Toxicity:** Ensure the vehicle (DMSO/PEG300/Tween 80) is not causing systemic toxicity. Compare the ALK-negative treated group strictly to a vehicle-only control group, not an untreated group.
- **Check Dosing Volume:** Ensure the oral gavage volume does not exceed 10 mL/kg for mice. Excessive volume can cause gastrointestinal stress, reduced food intake, and weight loss, mimicking drug toxicity.
- **Confirm ALK Status:** Re-validate the ALK negativity of your xenograft line via Western blot prior to implantation.

Mechanism of Action Visualization



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Fig 2: Mechanism of action of CEP-28122 inhibiting ALK and downstream survival pathways.

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Sources

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